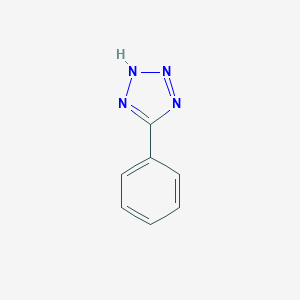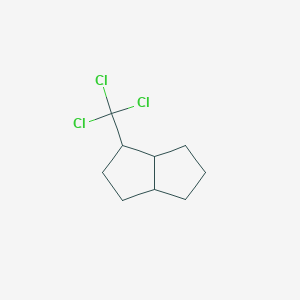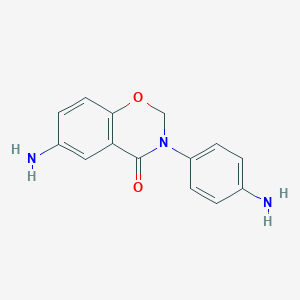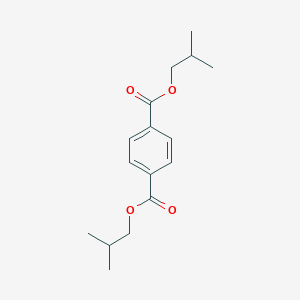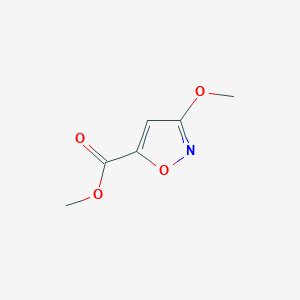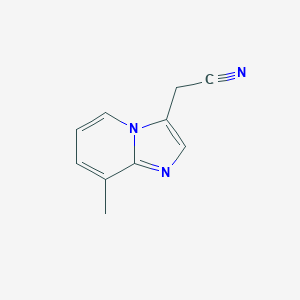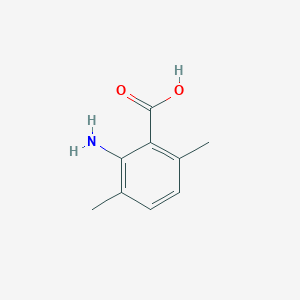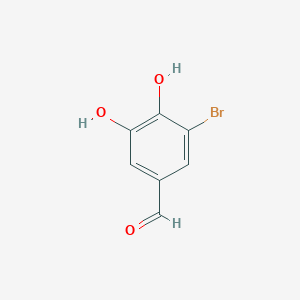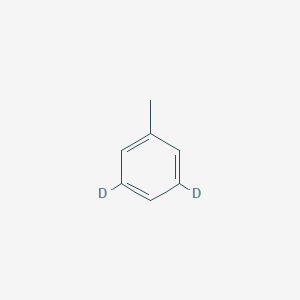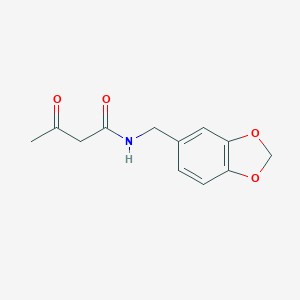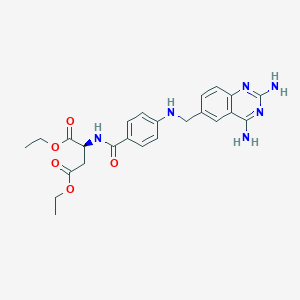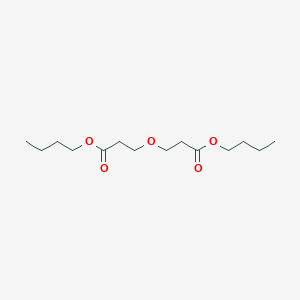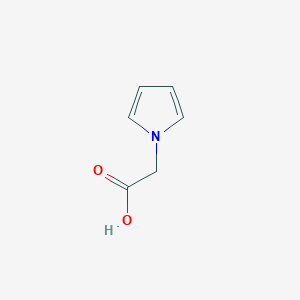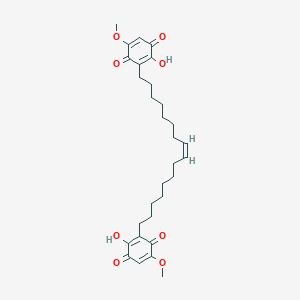
Ardisiaquinone A
Vue d'ensemble
Description
Ardisiaquinone A is a chemical compound found in plants in the genus Ardisia . It is one of the ardisiaquinones, a group of closely related compounds that were first isolated in 1968 from Ardisia sieboldii . Chemically, ardisiaquinones consist of two variably-substituted 1,4-benzoquinone units connected by a long alkyl or alkenyl chain .
Synthesis Analysis
Ardisiaquinone A has been synthesized efficiently via a cross-coupling reaction . The synthesis involved a reaction between the yne and the iodide derived from a common intermediate . The inhibitory activity for Ardisiaquinone A and its derivatives has also been reported .Molecular Structure Analysis
Ardisiaquinone A contains a total of 79 bonds, including 39 non-H bonds, 9 multiple bonds, 18 rotatable bonds, 9 double bonds, 2 six-membered rings, 4 ketones (aliphatic), 2 hydroxyl groups, and 2 ethers (aliphatic) .Chemical Reactions Analysis
Ardisiaquinone A is of research interest because it possesses 5-lipoxygenase (5-LOX) inhibitor activity . It has been shown to protect against liver injury in an animal model of ischemia-reperfusion injury .Applications De Recherche Scientifique
Anticancer Potential
- Inhibition of HepG2 Cell Growth : Ardisiaquinone A demonstrated significant cytotoxicity against human liver cancer cells (HepG2) in vitro. This suggests potential use in cancer therapy, especially liver cancer (Newell et al., 2010).
- Leukemia Cell Line Growth Inhibition : Alkylbenzoquinone derivatives from Ardisia kivuensis, including Ardisiaquinone A, showed remarkable antiproliferative activity against leukemia cells, indicating potential in leukemia treatment (Paul et al., 2014).
Antimicrobial Activities
- Efficacy Against Gram-Positive Bacteria and Fungi : Ardisiaquinone A exhibited significant antimicrobial activity against certain Gram-positive bacteria and fungi, suggesting its use in treating infections caused by these pathogens (Paul et al., 2014).
Antiallergic and Anti-Inflammatory Effects
- 5-Lipoxygenase Inhibition : Ardisiaquinone A was found to be a potent 5-lipoxygenase inhibitor, which can reduce allergic reactions and inflammation. It inhibited cysteinyl-leukotrienes production in rat peritoneal mast cells and showed efficacy in allergen-induced tracheal pressure in guinea pigs (Fukuishi et al., 2001).
- Hepatic Ischemia-Reperfusion Injury Protection : The compound also demonstrated protective effects against hepatic ischemia-reperfusion injury in rats, highlighting its potential in liver protection (Matsui et al., 2005).
Synthesis and Structural Analysis
- Total Synthesis of Ardisiaquinone A : Studies have also focused on the total synthesis of Ardisiaquinone A, providing insights into its chemical structure and potential for mass production (Fukuyama et al., 1994).
Orientations Futures
Ardisiaquinone A has shown cytotoxicity against a panel of cancer cell lines and brine shrimps . It also exhibited anti-inflammatory effects through inhibiting protein denaturation, cyclooxygenase-2 activity, and nitrite formation . These activities suggest that Ardisiaquinone A and its derivatives deserve further investigation for their suitability as candidates or leads to develop anticancer and anti-inflammatory drugs .
Propriétés
IUPAC Name |
2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDDJMZYDRCOF-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ardisiaquinone A | |
CAS RN |
18799-05-8 | |
| Record name | Ardisiaquinone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018799058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



